molecular formula C14H15NO3 B1268962 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester CAS No. 85418-73-1

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Cat. No.: B1268962
CAS No.: 85418-73-1
M. Wt: 245.27 g/mol
InChI Key: ZFOFJXFVCJQXBL-UHFFFAOYSA-N
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Description

MMV007116 is a compound identified as part of the Malaria Box collection by the Medicines for Malaria Venture. This compound has shown promising activity against malaria parasites, particularly in inhibiting the transmission of the parasite by mosquitoes .

Preparation Methods

The preparation of MMV007116 involves several synthetic routes and reaction conditions. One common method includes the use of benzothiazepine as a starting material, which undergoes various chemical transformations to yield the final compound . The industrial production methods for MMV007116 are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

MMV007116 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV007116 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of MMV007116 involves its ability to inhibit the transmission of malaria parasites by mosquitoes. It targets specific molecular pathways involved in the parasite’s lifecycle, particularly those related to protein synthesis and translation. This inhibition prevents the parasite from developing and spreading, thereby reducing the transmission of malaria .

Comparison with Similar Compounds

MMV007116 is unique compared to other similar compounds due to its specific activity against malaria parasites and its ability to inhibit transmission by mosquitoes. Similar compounds include:

    MMV665827: Another compound from the Malaria Box collection with potent activity against malaria parasites.

    MMV085203: A compound with dual activity against both male and female gametocytes of the malaria parasite.

    MMV667491: A compound with high transmission-blocking activity .

These compounds share similar structural features and biological activities but differ in their specific targets and mechanisms of action.

Properties

IUPAC Name

ethyl 6-ethyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOFJXFVCJQXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350618
Record name GNF-PF-4421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85418-73-1
Record name GNF-PF-4421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Ethylaniline (5.0 g) and diethyl ethoxymethylenemalonate (10.7 g) were reacted in the same manner as in Experimental Example 1 to give 3-ethoxycarbonyl-6-ethyl-4(1H)-quinolone (3.6 g). The compound (2.8 g) was N-ethylated with potassium carbonate (2.3 g) and ethyl iodide (2.1 g) in the same manner as in Experimental Example 9 to give 1,6-diethyl-3-ethoxycarbonyl-4(1H)-quinolone (compound 85, 1.55 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One

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